2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide
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Description
2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C16H13ClN4OS and its molecular weight is 344.82. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide, often referred to as a sulfanyltriazole derivative, is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.
- Molecular Formula : C20H18ClN3OS
- Molecular Weight : 389.89 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Sulfanyltriazoles have been reported to exhibit a broad spectrum of antimicrobial activities. The compound has shown effectiveness against various bacterial strains and fungi.
Microorganism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate inhibition | |
Escherichia coli | Significant inhibition | |
Candida albicans | Effective antifungal activity |
The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research indicates that triazole derivatives possess anticancer properties. The compound has been tested against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (cervical cancer) | 15.5 | |
MCF-7 (breast cancer) | 12.3 | |
A549 (lung cancer) | 18.7 |
The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.
Other Pharmacological Effects
In addition to antimicrobial and anticancer activities, the compound has shown potential in other areas:
- Anti-inflammatory Activity : The presence of the triazole moiety contributes to anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : The compound exhibits free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.
Case Studies
- Synthesis and Evaluation of Antimicrobial Activity : A study synthesized various sulfanyltriazole derivatives, including the target compound, and evaluated their antimicrobial efficacy against clinical isolates. Results indicated that modifications in the phenyl rings significantly influenced activity levels.
- Anticancer Screening on Human Cell Lines : A comprehensive evaluation was conducted on a series of triazole derivatives where the target compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-1-7-15(8-2-12)23-9-16(22)20-13-3-5-14(6-4-13)21-11-18-10-19-21/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWOOQRNUYJUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.